molecular formula C17H13NO3 B11842422 Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylate CAS No. 90034-84-7

Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylate

Cat. No.: B11842422
CAS No.: 90034-84-7
M. Wt: 279.29 g/mol
InChI Key: CSNSBMOARLEZRH-UHFFFAOYSA-N
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Description

Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylate is a compound belonging to the quinolone family, which is known for its significant relevance in medicinal chemistry. Quinolones are a class of synthetic antibiotics that have been widely used due to their broad-spectrum antibacterial activity . The compound itself is a derivative of quinoline, a heterocyclic aromatic organic compound, and has shown potential in various scientific research applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific activities.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline-2,4-diones, while reduction can yield dihydroquinoline derivatives .

Scientific Research Applications

Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylate has been explored for its potential in various scientific research applications. In chemistry, it serves as a precursor for the synthesis of more complex quinoline derivatives. In biology and medicine, it has shown promise as an antibacterial, antimalarial, and anticancer agent . Additionally, its derivatives have been investigated for their potential as HIV integrase inhibitors, snake venom metalloprotease inhibitors, and hepatitis C virus NS5B polymerase inhibitors .

Mechanism of Action

The mechanism of action of methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, quinolone antibiotics typically inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription . This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death.

Biological Activity

Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylate is a compound belonging to the quinoline derivative class, which has garnered interest due to its promising biological activities, particularly in the fields of antiviral and anticancer research. This article explores its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C16H13NO4
  • Molecular Weight : Approximately 285.28 g/mol
  • Structure : The compound features a quinoline core with a carboxylate group and a methyl ester substituent.

Antiviral Properties

Research indicates that methyl 4-oxo-2-phenyl derivatives exhibit significant anti-HIV activity by inhibiting the HIV integrase enzyme. A study demonstrated that these compounds can effectively inhibit HIV at concentrations lower than 150 µM without significant cytotoxicity (CC50 > 500 µM) . For instance, compound 8b, with a 4-fluorobenzoyl group, showed an EC50 of 75 µM against HIV.

Anticancer Activity

The compound also displays antiproliferative effects against various cancer cell lines. In vitro studies have shown that methyl 4-oxo-2-phenyl derivatives can induce apoptosis in cancer cells and inhibit pathways crucial for cell growth . The structure allows for modifications that may enhance its therapeutic profile or reduce side effects.

Molecular docking studies suggest that methyl 4-oxo-2-phenyl derivatives can mimic natural substrates or inhibitors, facilitating their action against target proteins involved in viral replication and cancer progression . The specific phenyl substitution at the C2 position enhances selectivity towards certain biological targets compared to other quinolone derivatives.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Quinoline Core : Starting from appropriate aniline derivatives and carbonyl compounds.
  • Carboxylation : Introducing the carboxylate group through various organic reactions.
  • Methylation : Using methylating agents to introduce the methyl ester functionality.

The yield of synthesized compounds varies; for example, one method reported a yield of approximately 70% for a related derivative .

Comparative Analysis

A comparative analysis of similar compounds highlights the unique properties of methyl 4-oxo-2-phenyl derivatives:

Compound NameStructure FeaturesBiological Activity
Methyl 4-OxoquinolineLacks phenyl substitutionAntimicrobial activity
NorfloxacinContains fluorine substituentsBroader antibacterial spectrum
CiprofloxacinSimilar quinolone coreBroad-spectrum antibiotic
Methyl 7-MethoxyquinolineAdditional methoxy groupEnhanced antiviral effects

Case Studies

  • Anti-HIV Activity : A study evaluated a series of derivatives based on the methyl 4-oxo structure and found that they effectively inhibited HIV integrase with minimal cytotoxicity .
  • Anticancer Evaluation : Another research effort focused on the antiproliferative effects against various cancer cell lines, revealing that these compounds could induce apoptosis and inhibit tumor growth in vitro .

Properties

IUPAC Name

methyl 4-oxo-2-phenyl-1H-quinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-21-17(20)12-7-8-14-13(9-12)16(19)10-15(18-14)11-5-3-2-4-6-11/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNSBMOARLEZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC(=CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70540286
Record name Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90034-84-7
Record name Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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